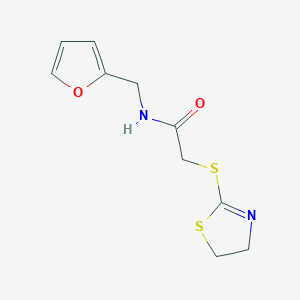![molecular formula C21H25NO3 B5668088 4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine](/img/structure/B5668088.png)
4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including structures analogous to 4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine, involves multi-step chemical processes. These derivatives are typically synthesized to evaluate their biological activities, such as anti-acetylcholinesterase (anti-AChE) activity. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives to explore their anti-AChE activity, indicating a methodology that could be adapted for the synthesis of 4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine (Sugimoto et al., 1990).
Molecular Structure Analysis
Molecular and crystal structure analyses, such as those performed by Kuleshova and Khrustalev (2000), provide insight into the conformation, hydrogen bonding, and molecular packing of piperidine derivatives. These studies help understand the influence of different substituents on the molecule's overall stability and reactivity (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, highlighting their reactivity and potential for modification. Okitsu, Suzuki, and Kobayashi (2001) investigated nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, revealing efficient methods for the preparation and functionalization of these compounds, which could be applicable to 4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine (Okitsu, Suzuki, & Kobayashi, 2001).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Jayabharathi et al. (2008) detailed the crystal structure of a piperidine derivative, providing data that can be used to infer the physical properties of similar compounds like 4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine (Jayabharathi et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for the application and modification of piperidine derivatives. Studies by El-Sawy et al. (2013) on the synthesis and biological activity of furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives provide insights into the chemical properties that could be relevant for understanding 4-benzyl-1-[(4-methoxyphenoxy)acetyl]piperidine (El-Sawy et al., 2013).
Mécanisme D'action
Target of Action
It’s structurally similar to n-(4-methylbenzoyl)-4-benzylpiperidine , which targets the Enoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacterium .
Mode of Action
Based on its structural similarity to n-(4-methylbenzoyl)-4-benzylpiperidine , it might inhibit the Enoyl-[acyl-carrier-protein] reductase [NADH] enzyme, thereby disrupting the fatty acid synthesis pathway in Mycobacterium tuberculosis .
Biochemical Pathways
The compound potentially affects the fatty acid synthesis pathway in Mycobacterium tuberculosis by inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH] enzyme . This disruption could lead to the bacterium’s inability to produce essential fatty acids, affecting its survival and proliferation .
Pharmacokinetics
The structurally similar compound, n-(4-methylbenzoyl)-4-benzylpiperidine, has unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance . These factors significantly impact the bioavailability of the compound.
Result of Action
If it acts similarly to n-(4-methylbenzoyl)-4-benzylpiperidine , it could lead to the disruption of fatty acid synthesis in Mycobacterium tuberculosis, potentially inhibiting the bacterium’s growth and proliferation .
Safety and Hazards
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is potential for future research and development in this area.
Propriétés
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(4-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-19-7-9-20(10-8-19)25-16-21(23)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILSSLWYZWMRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-pyridinyl(1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-3-piperidinyl)methanone](/img/structure/B5668006.png)
![[(3R*,4R*)-4-(4-morpholinylmethyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]methanol](/img/structure/B5668025.png)

![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5668046.png)

![2-(4-{3-[1-(dimethylamino)ethyl]phenyl}-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B5668056.png)
![ethyl 5-methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5668058.png)
![2,6-di-tert-butyl-4-[3-oxo-3-(1-piperazinyl)propyl]phenol](/img/structure/B5668065.png)
![4-[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5668067.png)
![3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5668068.png)
![N-[2-(4-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5668075.png)
![N-methyl-1-phenyl-1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B5668092.png)
![N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5668100.png)
![(1S*,5R*)-6-(3-fluoro-4-methoxybenzoyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5668108.png)